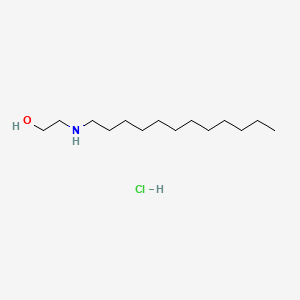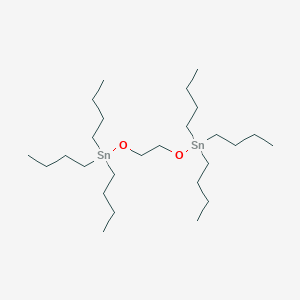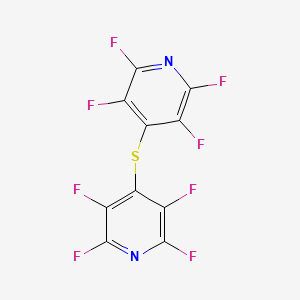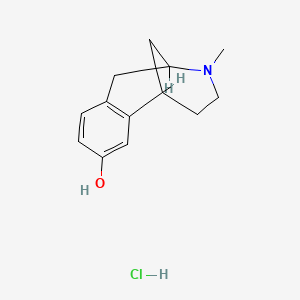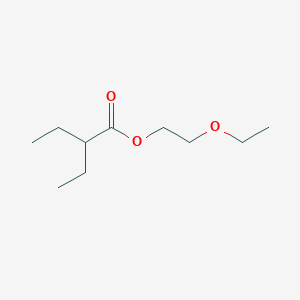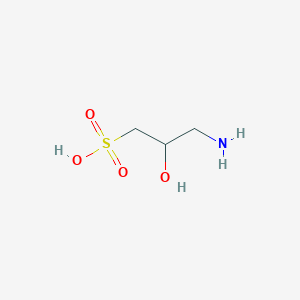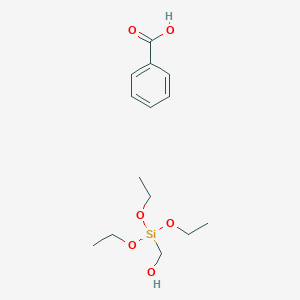![molecular formula C20H18N2O B14718501 (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one CAS No. 22220-22-0](/img/structure/B14718501.png)
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one is a chalcone derivative known for its unique structural and photophysical properties. This compound contains a donor-acceptor group, which makes it an interesting subject for various scientific studies, particularly in the fields of chemistry and material science .
Preparation Methods
The synthesis of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one typically involves the reaction of 4-(dimethylamino)benzaldehyde with 1-acetonaphthone. The reaction conditions often include the use of solvents such as ethanol or ethylene glycol, and the process may involve steady-state fluorescence quenching measurements
Chemical Reactions Analysis
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the interaction of this compound with colloidal silver nanoparticles in ethanol and ethylene glycol can lead to fluorescence quenching, indicating dynamic quenching and energy transfer .
Scientific Research Applications
This compound has several scientific research applications due to its unique photophysical properties. It is used in the study of intramolecular charge transfer (ICT) states, which are influenced by solvent polarity and temperature. These properties make it suitable for applications in sensing, organic light-emitting diodes (OLEDs), lasers, and fluorescent dyes . Additionally, the compound’s interaction with different media offers insights into its excited state, making it valuable for research in material science and photophysics.
Mechanism of Action
The mechanism of action of (2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one involves intramolecular charge transfer (ICT) between the donor and acceptor groups. This charge transfer is influenced by the solvent polarity and the medium’s acidity. The compound’s excited state has a higher dipole moment than its ground state, which is evident from the significant red shift observed in its emission spectrum compared to its absorption spectrum . The interaction with colloidal silver nanoparticles further demonstrates the compound’s dynamic quenching and energy transfer properties.
Comparison with Similar Compounds
(2E)-2-{[4-(Dimethylamino)phenyl]imino}-1-(naphthalen-2-yl)ethan-1-one is unique due to its strong electron donor-acceptor interactions and its sensitivity to the microenvironment. Similar compounds include other chalcone derivatives with donor-acceptor groups separated by a keto-vinyl bridge. These compounds also exhibit intramolecular charge transfer properties and are used in similar applications, such as sensing and OLEDs .
Properties
CAS No. |
22220-22-0 |
|---|---|
Molecular Formula |
C20H18N2O |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[4-(dimethylamino)phenyl]imino-1-naphthalen-2-ylethanone |
InChI |
InChI=1S/C20H18N2O/c1-22(2)19-11-9-18(10-12-19)21-14-20(23)17-8-7-15-5-3-4-6-16(15)13-17/h3-14H,1-2H3 |
InChI Key |
CJOJZKJDJGAAGI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=CC(=O)C2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-N-[4-[4-[(2-amino-4-methylsulfanylbutanoyl)amino]phenyl]sulfonylphenyl]-4-methylsulfanylbutanamide](/img/structure/B14718448.png)

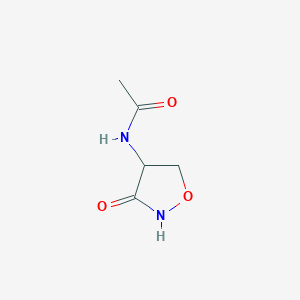
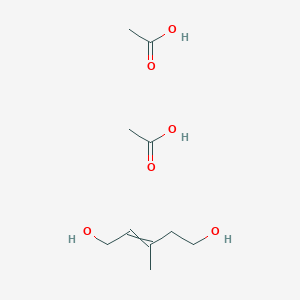
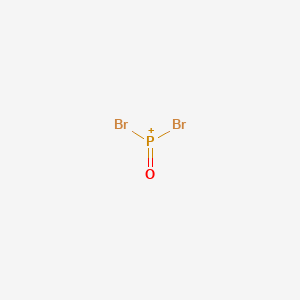
![2-Methyl[1,3]thiazolo[3,2-a]pyridin-4-ium perchlorate](/img/structure/B14718470.png)
